

# An In-depth Technical Guide to the Chemical Properties and Stability of Leuconolam

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Leuconolam** is a monoterpenoid bislactam alkaloid belonging to the aspidosperma class of natural products.[1][2] It was first isolated from the Malaysian plants Leuconotis griffithii and Leuconotis eugenifolia.[1][2] Structurally, **Leuconolam** is part of the broader rhazinilam family of alkaloids, which are known for their complex polycyclic architecture.[3][4] A key structural feature of **Leuconolam** is the presence of a functionalized  $\alpha,\beta$ -unsaturated carbinolamide subunit.[1][2] Unlike some of its close relatives, such as rhazinilam which exhibits taxol-like antimitotic activity, **Leuconolam** has not been found to possess tubulin-related activity.[3] This guide provides a comprehensive overview of the chemical properties and stability of **Leuconolam**, including experimental protocols for its synthesis and characterization, to support further research and development efforts.

## **Chemical and Physical Properties**

A summary of the known chemical and physical properties of **Leuconolam** is presented in Table 1. This data has been aggregated from publicly available chemical databases and scientific literature. While experimental data for some properties are available, others are computationally predicted.

Table 1: Chemical and Physical Properties of Leuconolam



Property	Value	Source
Chemical Formula	C19H22N2O3	PubChem[5]
Molecular Weight	326.4 g/mol	PubChem[5]
IUPAC Name	(12R,19S)-12-ethyl-19- hydroxy-8,16- diazatetracyclo[10.6.1.0 <sup>2</sup> , <sup>7</sup> .0 <sup>16</sup> , <sup>1</sup> <sup>9</sup> ]nonadeca-1(18),2,4,6- tetraene-9,17-dione	PubChem[5]
CAS Number	93710-27-1	Lifeasible[1]
Appearance	Powder	Lifeasible[1]
Melting Point	261-265°C	Lifeasible[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Lifeasible[1]
XLogP3 (Computed)	1.9	PubChem[5]
Hydrogen Bond Donor Count (Computed)	2	PubChem[5]
Hydrogen Bond Acceptor Count (Computed)	3	PubChem[5]
Rotatable Bond Count (Computed)	2	PubChem[5]

## **Stability and Degradation**

Detailed stability studies on **Leuconolam** are limited in the public domain. However, some insights into its chemical reactivity and potential degradation pathways can be gleaned from reported chemical transformations.

A study on the transformations of **Leuconolam** revealed its reactivity under acidic and basic conditions.[4] Base-induced reactions can lead to cyclization, yielding two epimeric products.[4] The reaction of **Leuconolam** with various acids, as well as with molecular bromine, results in



structural transformations, indicating that the molecule is susceptible to degradation under these conditions.[4]

Pyrrolizidine alkaloids, a class of compounds with some structural similarities to **Leuconolam**, are known to be stable in neutral and acidic solutions but can degrade under alkaline conditions.[6] They are also susceptible to degradation under UV radiation.[6] While these are general characteristics of a related class of alkaloids, specific forced degradation studies on **Leuconolam** under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermal stress) as per ICH guidelines would be necessary to fully characterize its stability profile.[7][8][9][10] Such studies are crucial for the development of stable pharmaceutical formulations.

### **Experimental Protocols**

Detailed, step-by-step experimental protocols for the synthesis and characterization of **Leuconolam** are often found within the supplementary information of publications on its total synthesis. Below are summarized methodologies based on available literature.

#### **Total Synthesis of (±)-Leuconolam**

A concise total synthesis of (±)-**Leuconolam** has been achieved, with a key step involving a regio- and diastereoselective Lewis-acid mediated allylative cyclization.[1][11]

Experimental Workflow for Total Synthesis```dot digraph "Total\_Synthesis\_of\_Leuconolam" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Starting Materials", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFF"]; step1 [label="Multi-step synthesis of\nallylic silane precursor"]; step2 [label="Lewis-acid mediated\nallylative cyclization"]; step3 [label="Arene cross-coupling with\n2-anilinostannane"]; step4 [label="Final modifications"]; end [label="(±)-Leuconolam", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2 [label=" Key cyclization"]; step2 -> step3; step3 -> step4; step4 -> end; }



Caption: A general workflow for the isolation of **Leuconolam** from its natural source.

## **Analytical Characterization**

The structure of **Leuconolam** has been elucidated using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are used to determine
  the carbon-hydrogen framework of the molecule. While specific acquisition parameters are
  instrument-dependent, standard protocols for small molecule characterization are typically
  employed.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
  the exact mass and elemental composition of **Leuconolam**. Fragmentation patterns
  observed in MS/MS experiments can provide further structural information.
- X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive threedimensional structure of the molecule, including its stereochemistry.

## **Signaling Pathways and Biological Activity**

Currently, there is no evidence to suggest that **Leuconolam** is involved in specific signaling pathways. As mentioned, unlike its analogue rhazinilam, **Leuconolam** does not exhibit tubulin-related antimitotic activity. [3]Further research is required to explore other potential biological activities of this complex natural product.

#### Conclusion

This technical guide provides a summary of the current knowledge on the chemical properties and stability of **Leuconolam**. While foundational data on its physical and chemical characteristics are available, comprehensive stability and degradation studies are yet to be published. The detailed synthetic pathways that have been developed offer a solid foundation for producing **Leuconolam** for further investigation. The lack of significant antimitotic activity, in contrast to its structural analogues, makes **Leuconolam** an interesting subject for structure-activity relationship studies within the rhazinilam family of alkaloids. Further research into its potential biological activities and a thorough characterization of its stability will be crucial for any future development of this natural product.



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